molecular formula C13H15N3O3S B2408701 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 1396848-93-3

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2408701
M. Wt: 293.34
InChI Key: FLSRUEUKEKMURZ-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, commonly known as METOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Research in organic chemistry has led to the synthesis of various compounds containing the 1,3,4-oxadiazol moiety, demonstrating its versatility in creating novel therapeutic agents. For instance, a study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives highlights the importance of oxadiazol derivatives in developing antidiabetic medications. These compounds have been synthesized and characterized using NMR, IR spectroscopy, and mass spectrometry, indicating their potential in antidiabetic applications (Lalpara et al., 2021).

Anticancer Applications

Another significant area of research involves the evaluation of 1,3,4-oxadiazol derivatives for anticancer activity. For example, the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have shown promising results against various cancer cell lines, indicating the potential of oxadiazol derivatives as anticancer agents (Salahuddin et al., 2014).

Nematocidal Activity

Research on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives has revealed compounds with significant nematocidal activity against Bursaphelenchus xylophilus, a pest causing significant damage to pine trees. This study demonstrates the application of oxadiazol derivatives in developing nematicides, offering an alternative to traditional pest control methods (Liu et al., 2022).

Antimicrobial and Antiviral Activities

Furthermore, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including oxadiazol compounds, have been explored. These studies show the potential of oxadiazol derivatives in combating microbial infections, providing a basis for the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have been investigated for remarkable anti-avian influenza virus activity, highlighting the potential of oxadiazol derivatives in antiviral research (Hebishy et al., 2020).

properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-8-7-11-15-16-13(19-11)14-12(17)9-5-3-4-6-10(9)20-2/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRUEUKEKMURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

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